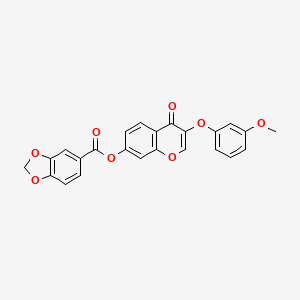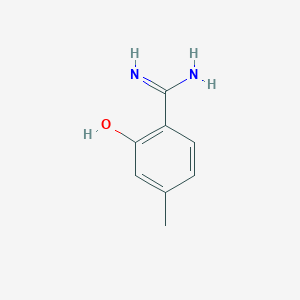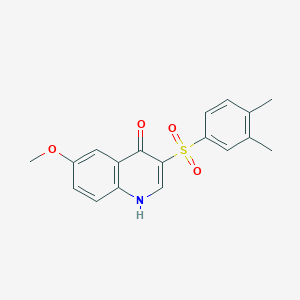
3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline class of organic molecules. It is also known as DMQX and is widely used in scientific research for its pharmacological properties.
Applications De Recherche Scientifique
Antiproliferative and Tubulin Polymerization Inhibition
Compounds structurally related to 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, such as those containing sulfone groups between a trimethoxyphenyl ring and a methoxyquinoline, have shown significant antiproliferative activity against various cancer cell lines. Specifically, certain derivatives have been found to inhibit tubulin polymerization, an essential process for cell division in cancer cells, with potency comparable to known anticancer agents like combretastatin A-4. These findings suggest potential applications in cancer treatment through the development of new chemotherapeutic agents that target microtubule dynamics (Lee et al., 2011).
Photooxidation and Singlet Oxygen Generation
Certain complexes, including those based on 2-phenylquinoline ligands, have been designed to efficiently generate singlet oxygen (1O2) upon light activation. These complexes can catalyze the photooxidation of sulfides into sulfoxides, a reaction of interest in organic synthesis and potential environmental applications. The ability to tune these reactions through modifications of the ligand structure opens up possibilities for developing new photocatalytic systems for a variety of oxidation reactions (Li & Ye, 2019).
Metal Complex Catalysis
Metal complexes, such as those with methyloxorhenium(V) and palladium(II), have been studied for their reactivity and potential applications in catalysis. For instance, methyloxorhenium(V) complexes catalyze the sulfoxidation of thioethers, a reaction relevant to the synthesis of sulfoxides, which are important in various chemical industries. Palladium(II) complexes with certain ligands have shown interactions with DNA and proteins, suggesting potential applications in bioinorganic chemistry and as therapeutic agents (Shan et al., 2002) (Ramachandran et al., 2012).
Photoluminescence and Material Science
Complexes derived from modifications at the C-2 position of 8-hydroxyquinoline have been synthesized and show strong yellow-orange luminescence. Such properties are valuable for the development of new luminescent materials, which could be used in lighting, display technologies, and as sensors. The good solubility of these complexes in common organic solvents facilitates their application in various material science contexts (Tan et al., 2018).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11-4-6-14(8-12(11)2)24(21,22)17-10-19-16-7-5-13(23-3)9-15(16)18(17)20/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGOBSLSKFJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)



![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)
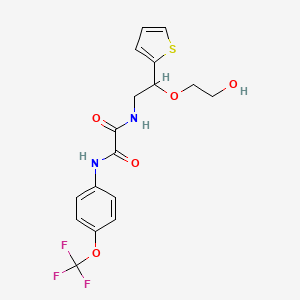
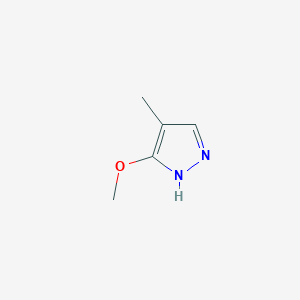
![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)
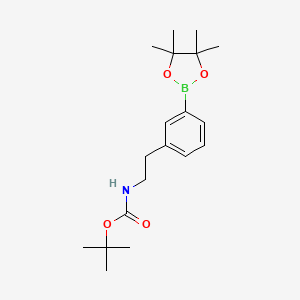
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)
